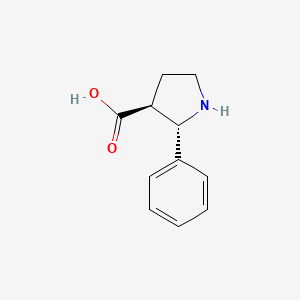

(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Spectroscopic Analysis and Theoretical Approach

Research conducted by Devi et al. (2018) on a closely related compound, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, utilized spectroscopic analysis and theoretical approaches for structural characterization. Their study employed density functional theory (DFT) to discuss structural and thermodynamic parameters, demonstrating the compound's potential in hyperpolarizability and NLO (Non-Linear Optical) properties. This indicates its relevance in materials science for developing future NLO materials (Devi et al., 2018).

Synthesis of Biologically Active Compounds

Ohigashi et al. (2010) described a practical and efficient synthesis pathway for a related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, highlighting its importance as a chiral building block in the synthesis of biologically active compounds. This process is significant for the pharmaceutical industry, providing a robust method for producing key intermediates with high yield and purity (Ohigashi et al., 2010).

Improvement in Catalytic Reactions

Moon and Stephens (2013) found that carboxylic acid additives could significantly enhance the yield of Pd-catalyzed intramolecular N-arylation reactions. Their findings suggest that such additives, including phenylacetic and pivalic acids, can improve reaction yields, potentially impacting the efficiency of synthetic pathways involving pyrrolidine derivatives (Moon & Stephens, 2013).

Molecular Docking and DFT Studies

Another study by Devi et al. (2018) on the novel compound BCOPCA, characterized through spectroscopic and DFT studies, explored its antimicrobial activity and potential as an NLO material through molecular docking studies. This research highlights the compound's application in developing new antimicrobial agents and materials with non-linear optical properties (Devi et al., 2018).

Parallel Synthesis for Chemical Libraries

Črček et al. (2012) demonstrated the parallel synthesis of a library of compounds using a pyrrolidine derivative as a core structure. This approach is crucial for pharmaceutical research, enabling the rapid generation of diverse compound libraries for drug discovery (Črček et al., 2012).

Stereochemical Preparation and Peptide Synthesis

Research into the stereochemical preparation of amino acid derivatives, such as those conducted by Yoshinari et al. (2011), provides insight into the synthesis of structurally complex peptides. These studies underscore the versatility of pyrrolidine derivatives in synthesizing optically active amino acids, which are pivotal in developing peptide-based therapeutics (Yoshinari et al., 2011).

Safety and Hazards

作用機序

Mode of Action

The mode of action of (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels need to be elucidated through future research.

特性

IUPAC Name |

(2S,3S)-2-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOBFNNHIKEOLB-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2633052.png)

![methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2633056.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2633059.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether](/img/structure/B2633060.png)

![5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633066.png)

methanone](/img/structure/B2633072.png)